3-bromo-6-ethenyl-2-methylpyridine
Description
3-Bromo-6-ethenyl-2-methylpyridine is a brominated pyridine derivative with a molecular formula C₉H₁₀BrN (inferred from structural analogs). The compound features a pyridine ring substituted with bromine at the 3-position, a methyl group at the 2-position, and an ethenyl (vinyl) group at the 6-position (Figure 1). For example, describes the synthesis of a related compound, 3-bromo-6-hydrazinyl-2-methylpyridine, via hydrazine substitution, which may share reactivity patterns with the ethenyl derivative .
Properties
Molecular Formula |
C8H8BrN |
|---|---|
Molecular Weight |
198.06 g/mol |
IUPAC Name |
3-bromo-6-ethenyl-2-methylpyridine |
InChI |
InChI=1S/C8H8BrN/c1-3-7-4-5-8(9)6(2)10-7/h3-5H,1H2,2H3 |
InChI Key |
XVUCDAWHHOXXAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C=C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-ethenyl-2-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-methylpyridine followed by the introduction of the ethenyl group. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The ethenyl group can be introduced through a Heck reaction, where the brominated pyridine is reacted with an alkene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and Heck coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-ethenyl-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 3-substituted-6-ethenyl-2-methylpyridine derivatives.
Oxidation: Formation of this compound epoxide or aldehyde.
Reduction: Formation of 3-hydro-6-ethenyl-2-methylpyridine.
Scientific Research Applications
3-Bromo-6-ethenyl-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 3-bromo-6-ethenyl-2-methylpyridine involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ethenyl group can undergo addition reactions. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The compound’s reactivity is influenced by the electronic effects of the substituents on the pyridine ring .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent positions and functional groups, impacting reactivity and applications:
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